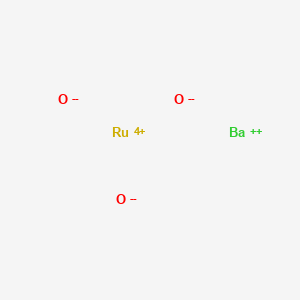
Cerium-142
Overview
Description
Cerium-142 is an isotope of cerium, a rare-earth element. It has a mass number of 142, which is the total number of protons and neutrons in the nucleus. The atomic number of Cerium-142 is 58, which means it has 58 protons. It also has 84 neutrons . Cerium-142 is a stable isotope and does not undergo radioactive decay .
Synthesis Analysis
Cerium oxide nanoparticles can be synthesized using chemical or biological methods . The biosynthesis method is preferred as it makes the cerium oxide nanoparticles less toxic and compatible with living tissues .
Molecular Structure Analysis
Cerium oxide nanostructures have been studied using topological descriptors, which predict the physical and chemical properties of any molecular structure . The structure of cerium oxide is influenced by key factors such as size, morphology, and electronic state .
Chemical Reactions Analysis
Cerium isotopes, including Cerium-142, are used as tracers of oxidation reactions . Cerium-142 is involved in various chemical reactions, particularly those involving oxidation .
Physical And Chemical Properties Analysis
Cerium-142 has an isotopic mass of 141.90925 u and a nuclear binding energy of 1185.28401147 MeV per nucleus . It is a stable isotope with a nuclear spin and parity of 0+ .
Scientific Research Applications
Geochemical Investigations : Ce-142, along with other stable isotopes of cerium, is suggested for use in geochemical investigations. The isotopic composition of cerium, including Ce-142, does not show a correlation with rock chemical composition or rock types, which suggests its utility in diverse geological studies (Pourkhorsandi et al., 2020).
Dating and Chemical Tracing : The cerium isotope ratio (138Ce/142Ce) is utilized for dating and as a chemical tracer in geochemistry and cosmochemistry. Techniques for precise determination of Ce isotopes, including Ce-142, are crucial for these applications (Tazoe et al., 2007).
α-Radioactivity Studies : Ce-142 has been studied for its α-radioactivity, which has implications in nuclear chemistry and physics. Understanding the α-decay of Ce-142 contributes to knowledge about nuclear decay processes (Senftle et al., 1959).
Paleo-Redox Proxy : The stable isotope ratios of cerium, including δ142Ce, are proposed as quantitative redox proxies in studying paleo-marine environments. This application is significant in understanding ancient oceanic conditions and events like the Great Oxidation Event (Nakada et al., 2016).
Environmental Geochemistry and Toxicology : Ce-142, as part of cerium oxides, has applications in environmental studies, especially concerning the impact and toxicology of cerium oxide nanoparticles. These nanoparticles are used in various industries, and understanding their environmental fate is crucial (Dahle & Arai, 2015).
Therapeutic and Diagnostic Applications in Nuclear Medicine : Ce-141, produced from Ce-142 through nuclear reactions, has been suggested as a potential radioisotope for simultaneous therapeutic and diagnostic applications in nuclear medicine (Soltani et al., 2014).
Nuclear Resonance Studies : Neutron transmission and capture measurements on Ce-142 contribute to the understanding of neutron resonances, which is essential in nuclear physics research (Ohkubo et al., 1986).
High-Temperature Corrosion Studies : Research on the high-temperature corrosion of materials in the presence of cerium, including Ce-142, informs material science, especially in the context of nuclear fuel processing (Nikitina & Kazakovtseva, 2018).
Radioisotope Adsorption and Removal : The study of adsorption of cerium radioisotopes, like Ce-139, serves as a model for other isotopes including Ce-142, especially in the context of wastewater treatment and environmental remediation (Olatunji et al., 2017).
Synthesis and Catalysis : Cerium, including its isotopes like Ce-142, is central to applications in synthetic and materials chemistry due to its reversible redox chemistry. Its behavior in various chemical reactions is significant for developing new catalysts and materials (Piro et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cerium-142 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLDORMOJMVQZ-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[142Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931021 | |
| Record name | (~142~Ce)Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.90925 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium-142 | |
CAS RN |
14119-20-1 | |
| Record name | Cerium, isotope of mass 142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014119201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~142~Ce)Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)










